REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:10](=[O:12])[CH3:11])[CH:7]=[CH:8][CH:9]=1)([O-])=O.O.[OH-].[K+]>[Pd].P(=O)(O)(O)O>[NH2:1][C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[CH:10]([OH:12])[CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
82.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C(C)=O
|
Name
|
|
Quantity
|
0.85 mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
1.7 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Type
|
CUSTOM
|
Details
|
stirred in a cooling bath until precipitation of solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(C)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |